L-Homophenylalanine
Overview
Description
L-Homophenylalanine is a non-proteinogenic amino acid that is structurally similar to L-phenylalanine but with an extended side chain. This compound is significant in the pharmaceutical industry as a key building block for the synthesis of various chiral drugs, including angiotensin-converting enzyme inhibitors used to treat hypertension and cardiovascular diseases .
Mechanism of Action
Target of Action
L-Homophenylalanine (L-HPA) is a non-proteinogenic amino acid that is used as a key intermediate in the synthesis of over 20 chiral drugs . These include angiotensin-converting enzyme inhibitors, protease inhibitors, acetylcholinesterase inhibitors, neutral endopeptidase inhibitors, and β-lactam antibiotics .
Mode of Action
The antidepressant effects of L-phenylalanine, which is similar to L-HPA, are thought to be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are associated with antidepressant effects .
In addition, L-HPA has been found to have selective antibacterial activity against Gram-positive bacteria when introduced into the antimicrobial peptide protonectin . This selectivity could be attributed to the delay effect of lipopolysaccharides (LPS) for L-HPA to access the cell membrane .
Biochemical Pathways
This pathway also involves three enzymes encoded by the hphA, hphB, and hphCD genes . These three enzymes catalyze a biochemical transformation that is homologous to the process of 3-methyl-2-oxobutanoate conversion to 4-methyl-2-oxopentanoate during L-leucine biosynthesis .
Pharmacokinetics
The solubility of l-hpa in water, which can impact its bioavailability, has been investigated . L-HPA exhibits extraordinarily low solubilities for an amino acid at all investigated temperatures . The solubility dramatically increases as the pH falls below 2.5 and rises above 9.5 .
Result of Action
The action of L-HPA results in the production of neurotransmitters such as norepinephrine and dopamine, which are associated with antidepressant effects . Additionally, L-HPA exhibits selective antibacterial activity against Gram-positive bacteria .
Action Environment
The action of L-HPA can be influenced by environmental factors such as temperature and pH. For instance, the solubility of L-HPA, which can impact its bioavailability and efficacy, varies with temperature and pH . Furthermore, the presence of LPS can delay the action of L-HPA on Gram-positive bacteria .
Biochemical Analysis
Biochemical Properties
L-Homophenylalanine is involved in various biochemical reactions. It is biologically converted into L-tyrosine, another one of the DNA-encoded amino acids . L-Tyrosine, in turn, is converted into L-DOPA, which is further converted into dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline) .
Cellular Effects
This compound can influence various types of cells and cellular processes. For instance, in E. coli, it has been shown to be involved in the production of L-phenylalanine . This process involves multiple rounds of random mutagenesis and modification of key genes of the shikimate (SHIK) and L-phenylalanine branch pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it is involved in the reductive amination of prochiral 2-oxo-4-phenylbutyric acid (2-OPBA) catalyzed by phenylalanine dehydrogenase (PheDH) . This process is highly attractive in the synthesis of the pharmaceutical chiral building block this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, in an engineered E. coli strain producing L-phenylalanine, the largest biomass increase rate and the highest production rate were seen at 16 h and 24 h of fermentation, respectively . The maximal L-phenylalanine titer of 60 g/L was accumulated after 48 h of fermentation .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it is a part of the shikimate (SHIK) and L-phenylalanine branch pathways . It is biologically converted into L-tyrosine, another one of the DNA-encoded amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Homophenylalanine can be synthesized through several methods, including chemical synthesis and biocatalytic processes. One common chemical synthesis route involves the reductive amination of 2-oxo-4-phenylbutyric acid using phenylalanine dehydrogenase. This method is advantageous due to its high stereoselectivity and mild reaction conditions .
Industrial Production Methods: In industrial settings, the biocatalytic synthesis of this compound is preferred due to its environmental benefits and cost-effectiveness. The process typically involves the use of genetically modified phenylalanine dehydrogenase and formate dehydrogenase, which allows for efficient substrate loading and cofactor utilization. This method has been optimized to achieve high productivity and yield .
Chemical Reactions Analysis
Types of Reactions: L-Homophenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups on the aromatic ring or the side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as alcohols, amines, and substituted aromatic compounds .
Scientific Research Applications
L-Homophenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: this compound is a key intermediate in the production of angiotensin-converting enzyme inhibitors, which are crucial for treating hypertension and cardiovascular diseases.
Industry: It is used in the production of various pharmaceuticals and as a research tool in the development of new drugs
Comparison with Similar Compounds
L-Phenylalanine: Structurally similar but with a shorter side chain.
L-Tyrosine: Contains a hydroxyl group on the aromatic ring.
L-Tryptophan: Contains an indole ring structure.
Uniqueness: L-Homophenylalanine is unique due to its extended side chain, which provides distinct chemical properties and reactivity compared to other similar amino acids. This structural difference makes it particularly valuable in the synthesis of specific chiral drugs that require this unique configuration .
Properties
IUPAC Name |
(2S)-2-amino-4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTHKOPSMAVJFE-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315729 | |
Record name | L-Homophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943-73-7 | |
Record name | L-Homophenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Homophenylalanine, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Homophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-homophenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.185 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HOMOPHENYLALANINE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JYL44CC06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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